molecular formula C15H15NO3 B14225944 N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide CAS No. 791840-90-9

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B14225944
CAS No.: 791840-90-9
M. Wt: 257.28 g/mol
InChI Key: XLBUPJDWOQZPCD-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide is an organic compound belonging to the class of anilides These compounds are characterized by the presence of an amide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide typically involves the reaction of 4-hydroxy-2-methylaniline with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-methylphenyl)acetamide
  • N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
  • 4-hydroxy-2-methylacetophenone

Uniqueness

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

791840-90-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-10-9-11(17)7-8-13(10)16-15(18)12-5-3-4-6-14(12)19-2/h3-9,17H,1-2H3,(H,16,18)

InChI Key

XLBUPJDWOQZPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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